3-(2-amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one
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Overview
Description
3-(2-amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one is a heterocyclic compound that combines the structural features of thiazole and chromenone. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one typically involves the reaction of 6-bromo-2H-chromen-2-one with 2-amino-1,3-thiazole. One common method includes the use of a coupling reaction facilitated by a base such as triethylamine in an appropriate solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(2-amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the chromenone ring can be substituted with different nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(2-amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-amino-1,3-thiazole derivatives: These compounds share the thiazole moiety and exhibit similar biological activities.
6-bromo-2H-chromen-2-one derivatives: These compounds share the chromenone structure and are studied for their potential therapeutic applications.
Uniqueness
3-(2-amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one is unique due to the combination of the thiazole and chromenone moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various research fields .
Properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)-6-bromochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O2S/c13-7-1-2-10-6(3-7)4-8(11(16)17-10)9-5-18-12(14)15-9/h1-5H,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMHOWJAGZRYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)C3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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